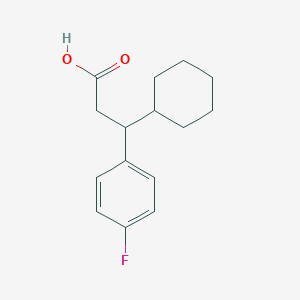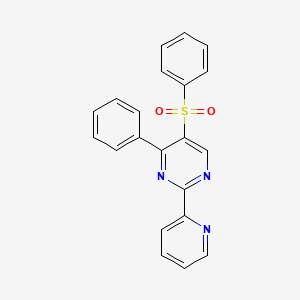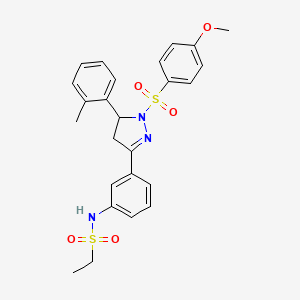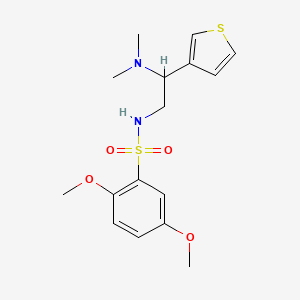
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H19FO2 It is characterized by a cyclohexyl group and a 4-fluorophenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 4-fluorobenzaldehyde are common starting materials.
Grignard Reaction: Cyclohexyl bromide reacts with magnesium in dry ether to form cyclohexyl magnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Carboxylation: The alcohol is then carboxylated to form this compound using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Halogenation or nitration reactions can occur on the aromatic ring.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, or H2O2.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Esterification Conditions: Acidic conditions with alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Esterification: Esters.
科学的研究の応用
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
作用機序
The mechanism of action of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or ion channels.
Pathways: Can modulate signaling pathways involved in inflammation, pain, or metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(3-Fluorophenyl)propionic acid
- 3-(4-Fluorophenyl)propionic acid
Uniqueness
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is unique due to the presence of both a cyclohexyl group and a 4-fluorophenyl group, which confer distinct chemical and biological properties compared to its analogs
特性
IUPAC Name |
3-cyclohexyl-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSZDMSJKLPQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2514457.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)




![2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole](/img/structure/B2514471.png)
